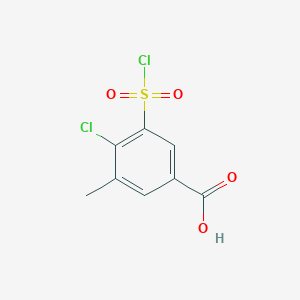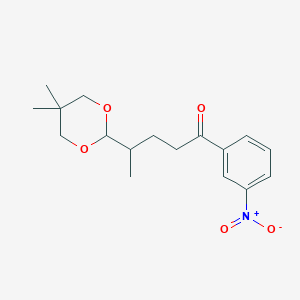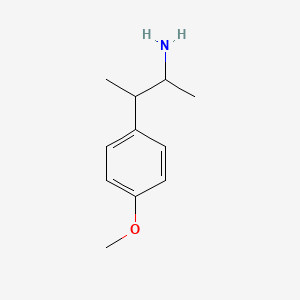
3-(4-Methoxyphenyl)butan-2-amine
Descripción general
Descripción
“3-(4-Methoxyphenyl)butan-2-amine” is a chemical compound with the CAS Number: 21894-69-9 . It has a molecular weight of 179.26 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name of “3-(4-Methoxyphenyl)butan-2-amine” is 3-(4-methoxyphenyl)-2-butanamine . The InChI code for this compound is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
“3-(4-Methoxyphenyl)butan-2-amine” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
Researchers have developed new synthetic methods for compounds related to 3-(4-Methoxyphenyl)butan-2-amine. For instance, Mattei et al. (2011) reported the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, a compound closely related to 3-(4-Methoxyphenyl)butan-2-amine, using a reductive amination process. This synthesis involved the preparation of the primary, nonprotected enamine of a β-keto ester and its asymmetric catalytic hydrogenation, achieving high enantiomeric excesses (Mattei, Moine, Püntener, & Schmid, 2011).
Chemical Reactivity and Structural Analysis
The reactivity of β-diketones with primary amines, including structures similar to 3-(4-Methoxyphenyl)butan-2-amine, has been explored in the context of synthesizing novel compounds. For example, Ahumada et al. (2014) investigated the deacetylation of chiral ferrocenyl-containing β-diketones, leading to unexpected products. This study provides insights into the complex reactivity and potential applications of similar compounds in organic synthesis (Ahumada, Soto, Carrillo, Manzur, Roisnel, & Hamon, 2014).
Synthesis of Heterocyclic Compounds
Farouk, Ibrahim, and El-Gohary (2021) explored the chemical behavior of certain pyrimidine derivatives towards primary and heterocyclic amines, leading to a range of Schiff bases and nitrogen heterocyclic compounds. This research highlights the versatility of compounds related to 3-(4-Methoxyphenyl)butan-2-amine in synthesizing a variety of biologically active molecules (Farouk, Ibrahim, & El-Gohary, 2021).
Materials Science and Interfacial Chemistry
In materials science, Lv et al. (2014) utilized an amine-based fullerene derivative as an acceptor and cathode interfacial material in polymer solar cells. This study illustrates the application of amine derivatives in enhancing the efficiency and performance of organic solar cells (Lv, Lei, Zhu, Hirai, & Chen, 2014).
Biocatalysis
Ducrot et al. (2021) demonstrated the use of amine dehydrogenases for the biocatalytic reductive amination of small alkanes, including derivatives of 3-(4-Methoxyphenyl)butan-2-amine. This approach offers a sustainable and efficient method for synthesizing chiral amines and amino alcohols, crucial in pharmaceutical manufacturing (Ducrot, Bennett, Caparco, Champion, Bommarius, Zaparucha, Grogan, & Vergne‐Vaxelaire, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-9H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVZJUUUXSMVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




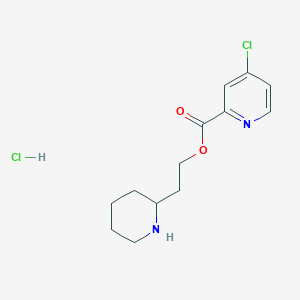
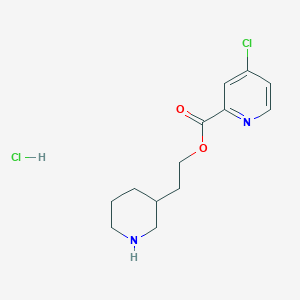
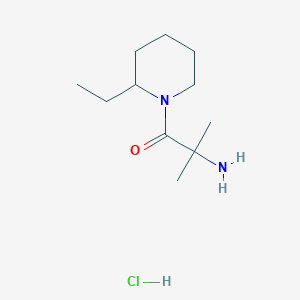
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)
![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)


![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)
![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)


